molecular formula C24H24F7NO B1344000 (3aR,4R,5S,7aS)-5-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(4-fluorophenyl)octahydro-1H-isoindole CAS No. 860642-68-8

(3aR,4R,5S,7aS)-5-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(4-fluorophenyl)octahydro-1H-isoindole

Cat. No.: B1344000
CAS No.: 860642-68-8
M. Wt: 475.4 g/mol
InChI Key: QXNYEDXGJIDWMZ-CNTXRXOVSA-N
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Description

The compound (3aR,4R,5S,7aS)-5-(®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(4-fluorophenyl)octahydro-1H-isoindole is a complex organic molecule characterized by its unique stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4R,5S,7aS)-5-(®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(4-fluorophenyl)octahydro-1H-isoindole typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a suitable diene and a dienophile under controlled conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.

    Attachment of the Trifluoromethylphenyl Group: This step involves the use of a trifluoromethylating agent to introduce the trifluoromethyl groups onto the phenyl ring.

    Final Coupling and Stereochemical Control: The final step involves coupling the intermediate compounds under stereoselective conditions to ensure the correct configuration of the chiral centers.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the isoindole core or the phenyl rings, potentially yielding partially or fully hydrogenated products.

    Substitution: The compound can participate in various substitution reactions, such as halogenation, nitration, or sulfonation, depending on the desired functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are typically used.

    Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are employed under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various hydrogenated derivatives. Substitution reactions would result in functionalized isoindole derivatives with different substituents on the phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties due to the presence of trifluoromethyl and fluorophenyl groups. These properties make it a valuable building block for designing new materials with specific electronic or optical characteristics.

Biology

In biological research, the compound’s potential as a pharmacophore is explored. Its structural features may interact with biological targets, making it a candidate for drug development, particularly in areas like anti-inflammatory or anticancer therapies.

Medicine

The compound’s potential medicinal applications are of significant interest. Its ability to modulate biological pathways could lead to the development of new therapeutic agents. Research focuses on its efficacy, safety, and mechanism of action in treating various diseases.

Industry

In the industrial sector, the compound’s stability and reactivity make it useful in the synthesis of advanced materials, such as polymers or coatings, that require specific chemical properties.

Mechanism of Action

The mechanism by which (3aR,4R,5S,7aS)-5-(®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(4-fluorophenyl)octahydro-1H-isoindole exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl and fluorophenyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

  • (3aR,4R,5S,7aS)-5-(®-1-(3,5-difluoromethyl)phenyl)ethoxy)-4-(4-chlorophenyl)octahydro-1H-isoindole
  • (3aR,4R,5S,7aS)-5-(®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(4-bromophenyl)octahydro-1H-isoindole

Uniqueness

The uniqueness of (3aR,4R,5S,7aS)-5-(®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(4-fluorophenyl)octahydro-1H-isoindole lies in its specific combination of trifluoromethyl and fluorophenyl groups, which impart distinct electronic and steric properties

This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3aR,4R,5S,7aS)-5-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-4-(4-fluorophenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F7NO/c1-13(16-8-17(23(26,27)28)10-18(9-16)24(29,30)31)33-21-7-4-15-11-32-12-20(15)22(21)14-2-5-19(25)6-3-14/h2-3,5-6,8-10,13,15,20-22,32H,4,7,11-12H2,1H3/t13-,15-,20-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNYEDXGJIDWMZ-CNTXRXOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2CCC3CNCC3C2C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2CC[C@@H]3CNC[C@H]3[C@@H]2C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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